molecular formula C13H15Cl2N3 B6174800 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride CAS No. 4507-71-5

2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B6174800
CAS No.: 4507-71-5
M. Wt: 284.18 g/mol
InChI Key: LFYFMBZYMBSMNU-UHFFFAOYSA-N
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Description

2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride is a chemical compound characterized by its complex structure, which includes a naphthoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the naphthoimidazole core. This can be achieved through the reaction of naphthalene derivatives with imidazole under specific conditions, such as high temperature and the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride is studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and are used in various applications, including pharmaceuticals and materials science.

  • Naphthalene derivatives: These compounds contain the naphthalene core and are used in dyes, pigments, and other industrial applications.

Uniqueness: 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride is unique due to its combination of the naphthoimidazole core and the ethan-1-amine group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

4507-71-5

Molecular Formula

C13H15Cl2N3

Molecular Weight

284.18 g/mol

IUPAC Name

2-(1H-benzo[f]benzimidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C13H13N3.2ClH/c14-6-5-13-15-11-7-9-3-1-2-4-10(9)8-12(11)16-13;;/h1-4,7-8H,5-6,14H2,(H,15,16);2*1H

InChI Key

LFYFMBZYMBSMNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCN.Cl.Cl

Purity

95

Origin of Product

United States

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